molecular formula C19H15FN4O3S B293549 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293549
M. Wt: 398.4 g/mol
InChI Key: LNAAQGFVOUGFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of triazolothiadiazole compounds and has been shown to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole possesses a wide range of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to modulate various neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent and selective activity. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its potential applications in the treatment of neurological disorders, as well as its potential use as a diagnostic and therapeutic agent in the field of oncology. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in several research papers. One of the most common methods involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 4-fluorophenylacetic acid to form an intermediate product, which is then reacted with thiosemicarbazide and sodium nitrite to yield the final product.

Scientific Research Applications

6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a diagnostic and therapeutic agent in the treatment of neurological disorders.

properties

Molecular Formula

C19H15FN4O3S

Molecular Weight

398.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H15FN4O3S/c20-13-2-4-14(5-3-13)27-11-17-21-22-19-24(17)23-18(28-19)10-12-1-6-15-16(9-12)26-8-7-25-15/h1-6,9H,7-8,10-11H2

InChI Key

LNAAQGFVOUGFSA-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)CC3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)F

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)F

Origin of Product

United States

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